Cas no 2000507-36-6 (2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide)

2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
- 2000507-36-6
- EN300-1140718
-
- インチ: 1S/C11H18N4O/c1-7(15-6-5-13-8(15)2)10(11(12)16)14-9-3-4-9/h5-7,9-10,14H,3-4H2,1-2H3,(H2,12,16)
- InChIKey: PCVSRBZUZFQCQC-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)N1C=CN=C1C)NC1CC1)N
計算された属性
- 精确分子量: 222.14806121g/mol
- 同位素质量: 222.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 72.9Ų
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140718-5g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1140718-10g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 10g |
$5159.0 | 2023-10-26 | |
Enamine | EN300-1140718-0.5g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1140718-2.5g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1140718-0.1g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1140718-1g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1140718-0.25g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1140718-1.0g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1140718-0.05g |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide |
2000507-36-6 | 95% | 0.05g |
$1008.0 | 2023-10-26 |
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamideに関する追加情報
Professional Introduction to Compound with CAS No. 2000507-36-6 and Product Name: 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
The compound with the CAS number 2000507-36-6 and the product name 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both cyclopropyl and imidazole moieties in its structure suggests a high degree of chemical complexity, which may contribute to its pharmacological activity.
Recent studies have highlighted the importance of 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide in the development of novel therapeutic agents. The cyclopropyl group is known for its ability to enhance binding affinity and metabolic stability, while the imidazole ring is a common pharmacophore in many bioactive molecules. This combination of structural features makes the compound a promising candidate for further investigation in various disease models.
In the realm of drug discovery, the CAS no. 2000507-36-6 compound has been explored for its potential role in modulating biological pathways associated with inflammation, pain, and neurodegeneration. Preliminary in vitro studies have demonstrated that this molecule exhibits inhibitory activity against certain enzymes and receptors, suggesting its therapeutic relevance. The 2-methyl-1H-imidazol-1-yl substituent, in particular, has been identified as a key structural element that contributes to its binding interactions with biological targets.
The structural design of 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide aligns with current trends in medicinal chemistry, where rational drug design is employed to optimize pharmacokinetic properties and target specificity. The butanamide backbone provides a stable scaffold for further derivatization, allowing chemists to fine-tune the compound's pharmacological profile. This flexibility has made it an attractive scaffold for structure-based drug design initiatives.
Advances in computational chemistry have further enhanced the understanding of how CAS no. 2000507-36-6 interacts with biological systems. Molecular docking simulations have been performed to predict binding affinities and identify potential binding pockets on target proteins. These computational studies have provided valuable insights into the compound's mechanism of action and have guided the optimization of lead compounds.
The integration of 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide into clinical trials represents a significant step forward in translating laboratory findings into therapeutic interventions. Researchers are particularly interested in its potential application as an adjunct therapy for conditions characterized by chronic inflammation or neuroinflammation. The compound's ability to modulate key signaling pathways has opened new avenues for treating diseases that were previously difficult to manage effectively.
From a synthetic chemistry perspective, the preparation of CAS no. 2000507-36-6 involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The synthesis requires careful optimization to ensure high yields and purity, which are critical for pharmaceutical applications. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable production methods for this class of compounds.
The regulatory landscape for novel pharmaceutical compounds like 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide is stringent but well-defined. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving new drugs for clinical use. The rigorous testing protocols ensure that only compounds with demonstrated therapeutic benefits reach patients worldwide.
In conclusion, the compound with CAS no. 2000507-36-6 and product name 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yibutanamide) represents a significant contribution to pharmaceutical research. Its unique structural features, combined with promising preclinical data, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing unmet medical needs.
2000507-36-6 (2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide) Related Products
- 1038273-91-4(1-(Piperidin-1-ylsulfonyl)-1,4-diazepane)
- 2418708-07-1(N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide)
- 696615-48-2((2S)-2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylphenyl)propanoic acid)
- 1260889-33-5(1-isobutyl-1H-indazole-6-carboxylic acid)
- 3976-69-0(Methyl (R)-(-)-3-hydroxybutyrate)
- 1036498-47-1(1,2,4-Oxadiazole-5-methanamine, α-(1-methylethyl)-3-phenyl-)
- 84333-73-3(PYRIDINE, 3,6-DICHLORO-2-PHENYL-)
- 2411235-38-4(2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide)
- 2287331-93-3(tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)
- 1261920-52-8(2-chloro-5-(2-chloro-4-methylphenyl)phenol)




